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molecular formula C7H4BrFO2 B1333228 3-Bromo-5-fluorobenzoic acid CAS No. 176548-70-2

3-Bromo-5-fluorobenzoic acid

Cat. No. B1333228
M. Wt: 219.01 g/mol
InChI Key: KLSLJMGWUPAQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446222B2

Procedure details

Sulphuric acid (0.5 mL) was added to a stirring solution of 3-bromo-5-fluorobenzoic acid (473 mgs, 2.16 mmol) in ethanol (10 mL) and refluxed for 17 hours. The reaction mixture was cooled to room temperature and diluted with diethyl ether and water. The ether layer was washed with 5% sodium hydrogen carbonate solution, dried over magnesium sulphate and evaporated to dryness to give the title compound as a brown oil. (506 mg).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
473 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Br:6][C:7]1[CH:8]=[C:9]([CH:13]=[C:14]([F:16])[CH:15]=1)[C:10]([OH:12])=[O:11].[CH2:17](O)[CH3:18]>C(OCC)C.O>[Br:6][C:7]1[CH:8]=[C:9]([CH:13]=[C:14]([F:16])[CH:15]=1)[C:10]([O:12][CH2:17][CH3:18])=[O:11]

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
473 mg
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=C(C1)F
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 17 hours
Duration
17 h
WASH
Type
WASH
Details
The ether layer was washed with 5% sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)OCC)C=C(C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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